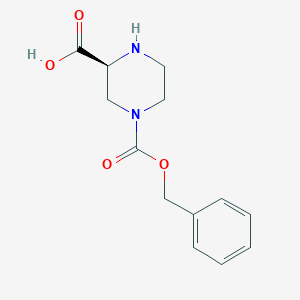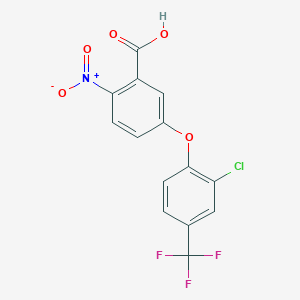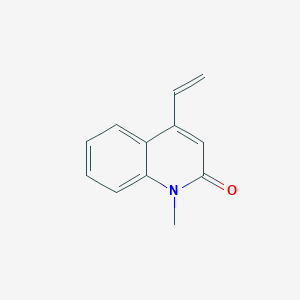
1-Methyl-4-vinylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-vinylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 1-Methyl-4-vinylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it can induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
1-Methyl-4-vinylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It can modulate the expression of certain genes and proteins that are involved in cell proliferation, differentiation, and survival. It can also affect the activity of certain ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-4-vinylquinolin-2(1H)-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate a wide range of derivatives with different properties and functions. However, there are also some limitations to its use, such as its potential toxicity and instability under certain conditions. Therefore, careful consideration should be given to the experimental design and safety measures when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for the study of 1-Methyl-4-vinylquinolin-2(1H)-one. Some possible areas of research include:
- Further investigation of its mechanism of action and molecular targets in different biological systems.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of the compound.
- Exploration of its potential applications in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.
- Examination of its pharmacokinetics and pharmacodynamics in vivo to evaluate its safety and efficacy as a therapeutic agent.
- Investigation of its interactions with other compounds and biomolecules, such as proteins and lipids, to gain insights into its biological activity and potential therapeutic uses.
Conclusion:
In conclusion, 1-Methyl-4-vinylquinolin-2(1H)-one is a versatile and potent chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for investigating various biological processes and developing novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential uses in different fields.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-vinylquinolin-2(1H)-one can be achieved through several methods, including the reaction of 4-chloroquinoline with methyl vinyl ketone in the presence of a base, or the reaction of 4-aminoquinoline with acetylacetone followed by the addition of methyl iodide. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-Methyl-4-vinylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields, such as medicinal chemistry, materials science, and organic synthesis. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In addition, it can be used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
133363-53-8 |
|---|---|
Nom du produit |
1-Methyl-4-vinylquinolin-2(1H)-one |
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-ethenyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |
Clé InChI |
QBCAYCIEDOTWBG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Synonymes |
2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



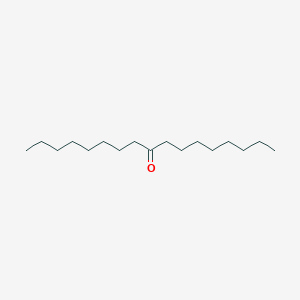
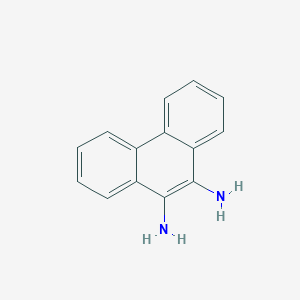
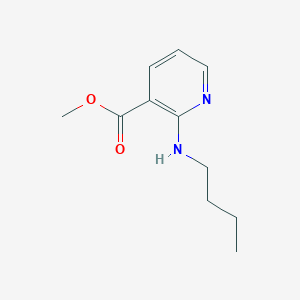
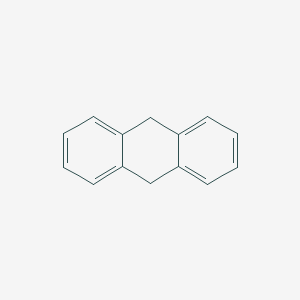
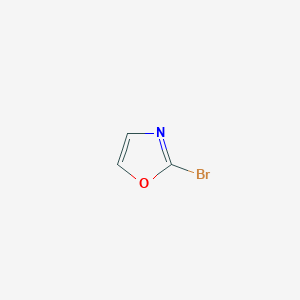
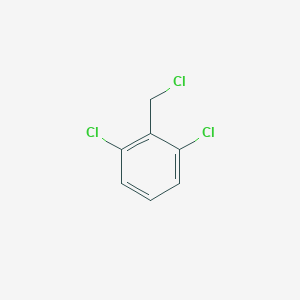
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
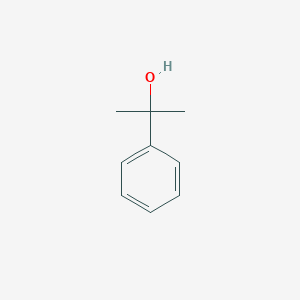
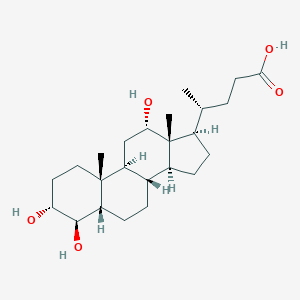
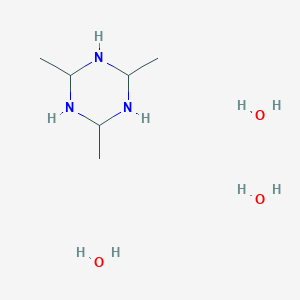
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
